molecular formula C29H28ClN5O4 B10836134 Pyrrolo-pyrrolone derivative 5

Pyrrolo-pyrrolone derivative 5

Cat. No.: B10836134
M. Wt: 546.0 g/mol
InChI Key: XQCLLKJYKDIUDW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo-pyrrolone derivative 5 typically involves multicomponent reactions, which are efficient and versatile methods for constructing complex molecules. One common approach is the three-component reaction involving ethyl pyruvate, amines, and aldehydes in the presence of hexane at room temperature for 120 minutes . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar multicomponent reactions. The use of green chemistry principles, such as solvent-free methods and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyrrolo-pyrrolone derivative 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often leading to the formation of more stable derivatives.

    Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles, depending on the desired product.

Major Products: The major products formed from these reactions include various substituted pyrrolo-pyrrolone derivatives, which can exhibit enhanced biological or chemical properties .

Mechanism of Action

The mechanism of action of pyrrolo-pyrrolone derivative 5 involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various biochemical reactions. Its unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects .

Properties

Molecular Formula

C29H28ClN5O4

Molecular Weight

546.0 g/mol

IUPAC Name

ethyl 6-(4-chlorophenyl)-2-(3,6-dihydro-2H-pyran-4-yl)-5-(3,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methyl-4-oxo-6H-pyrrolo[3,4-b]pyrrole-1-carboxylate

InChI

InChI=1S/C29H28ClN5O4/c1-5-39-29(37)35-24(20-10-12-38-13-11-20)17(3)23-26(35)25(19-6-8-21(30)9-7-19)34(28(23)36)22-14-16(2)27-32-31-18(4)33(27)15-22/h6-10,14-15,25H,5,11-13H2,1-4H3

InChI Key

XQCLLKJYKDIUDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2=C(C(=C1C3=CCOCC3)C)C(=O)N(C2C4=CC=C(C=C4)Cl)C5=CN6C(=NN=C6C(=C5)C)C

Origin of Product

United States

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